Dioctadecyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Phthalates are widely used in the food and beverage industry . They can be easily released from plastics to water, food, soil, air, making them ubiquitous environmental contaminants .

- Phthalates and their metabolites have proven to be of concern, particularly in products for pregnant women or children . Many authors reported high concentrations of phthalates in soft drinks, mineral waters, wine, oil, ready-to-eat meals, and other products .

- The methods of application or experimental procedures involve the use of phthalates in the manufacture of plastics for food contact applications .

- The outcomes of these applications are that phthalates have become ubiquitous environmental contaminants due to their easy release from plastics .

- Phthalates such as DEP and dibutyl phthalate (DBP) are widely used in cosmetics and personal care products .

- These phthalates are mainly used as plasticizers added to polyvinyl chloride (PVC) plastics for softening effects .

- The methods of application or experimental procedures involve the use of phthalates in the production, packaging, or delivering of these products .

- The outcomes of these applications are that people are constantly exposed to phthalates via these products, which can potentially disrupt the endocrine system .

Food and Beverage Industry

Cosmetics and Personal Care Products

- Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .

- They are used mainly to soften polyvinyl chloride (PVC) .

- The methods of application or experimental procedures involve the use of phthalates in the production of PVC .

- The outcomes of these applications are that phthalates have become a common component in PVC, contributing to its flexibility and durability .

- Dioctyl phthalate (DEHP), a type of phthalate, is difficult to remove due to its bio-refractory characteristic .

- In a study, an immobilization technology was applied in a Membrane Bioreactor (MBR) system to improve the degradation of DEHP .

- The degradation efficiency of DEHP was significantly improved and the number of degradation genes increased by 1/3 .

- A bacterial strain that could effectively degrade DEHP was isolated from activated sludge and identified as Bacillus sp .

- The degradation pathway of DEHP was analyzed by GC-MS .

- The results showed the potential applications of the immobilized technique in DEHP wastewater treatment in MBR .

Plasticizers in PVC

Wastewater Treatment

- Functionalized dicationic ionic liquids (FDCILs) were used as efficient and green catalysts in the synthesis of phthalate plasticizers through esterification of phthalic anhydride (PhA) with ethanol, n-propanol, and n-butanol .

- The catalytic activity of FDCIL is related to the density of acidic groups on it and the length of the carbon chain in the cationic part .

- The influences of the reaction temperature, catalyst dosage, and molar ratio of phthalic anhydride to alcohol on the esterification reaction were investigated .

- The diester phthalates were obtained up to 98.8% yield .

- Phthalates are used in the production of medical devices .

- They are used primarily to soften polyvinyl chloride (PVC), which is often used in medical devices .

- The methods of application or experimental procedures involve the use of phthalates in the production of these devices .

- The outcomes of these applications are that phthalates have become a common component in medical devices, contributing to their flexibility and durability .

Catalysts in Phthalate Plasticizers Preparation

Medical Devices

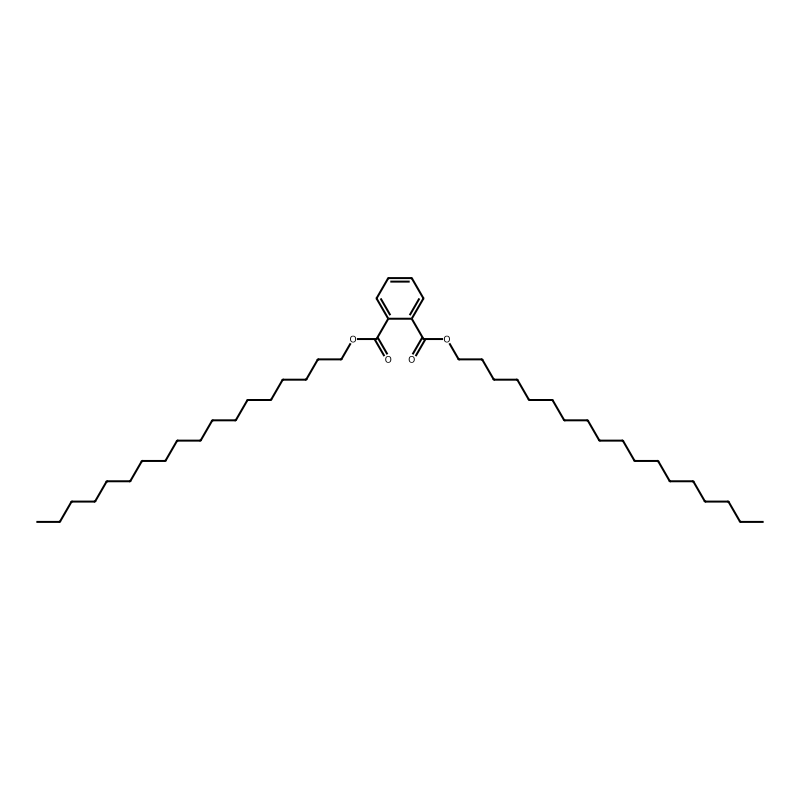

Dioctadecyl phthalate is an organic compound with the chemical formula C₄₄H₇₈O₄. It belongs to the class of phthalates, which are esters of phthalic acid. This compound is characterized by two octadecyl (C₁₈) chains linked to a phthalate moiety, making it a diester. Dioctadecyl phthalate is primarily used as a plasticizer, enhancing the flexibility and durability of various plastics, particularly polyvinyl chloride.

- DOP is considered a potential endocrine disruptor, meaning it can interfere with the body's hormonal system.

- Studies suggest potential developmental and reproductive toxicity associated with exposure to DOP.

- DOP is classified as a "possible human carcinogen" by the International Agency for Research on Cancer (IARC).

The synthesis of dioctadecyl phthalate involves the esterification reaction between phthalic anhydride and octadecanol. This reaction can be summarized as follows:

- Esterification Reaction:

The reaction typically requires heating and the presence of a catalyst, such as sodium aluminate, to facilitate the formation of the ester bond. The process can be performed under atmospheric pressure or in a vacuum to remove water, driving the reaction towards product formation .

The most common method for synthesizing dioctadecyl phthalate involves two main steps:

- Initial Esterification: Phthalic anhydride is reacted with octadecanol in a flask equipped with stirring and temperature control.

- Dehydration: The reaction mixture is heated (typically between 200-240°C) to promote esterification while removing water formed during the reaction through distillation .

This method yields high purity and efficiency, often exceeding 99% in terms of product yield.

Dioctadecyl phthalate is primarily used as a plasticizer in various applications:

- Plastic Industry: Enhances flexibility and durability in polyvinyl chloride products.

- Coatings: Improves the performance characteristics of paints and coatings.

- Adhesives: Used in formulations to enhance adhesion properties.

Additionally, it may find applications in cosmetics and personal care products due to its emollient properties.

Research on the interactions of dioctadecyl phthalate with biological systems is still emerging. Studies indicate that like other phthalates, it may interact with cellular mechanisms involving oxidative stress pathways. The metabolic pathways for dioctadecyl phthalate are not fully elucidated but may involve hydrolysis to form monoesters or further degradation products .

Interactions with enzymes such as esterases have been noted in related compounds, suggesting potential metabolic pathways that could also apply to dioctadecyl phthalate.

Dioctadecyl phthalate shares structural similarities with various other phthalates, particularly those containing long-chain alkyl groups. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Di-n-octyl phthalate | C₂₄H₃₈O₄ | Commonly used plasticizer; shorter alkyl chains |

| Di(2-ethylhexyl) phthalate | C₂₄H₄₂O₄ | Widely studied; known endocrine disruptor |

| Di-decyl phthalate | C₂₆H₄₂O₄ | Longer alkyl chain; used similarly as a plasticizer |

| Diisononyl phthalate | C₂₆H₄₂O₄ | Complex mixture; used in various industrial applications |

Uniqueness: Dioctadecyl phthalate's uniqueness lies in its long-chain structure which provides enhanced compatibility with certain polymers compared to shorter-chain analogs. This characteristic results in improved thermal stability and lower volatility, making it particularly suitable for high-performance applications.

The synthesis of dioctadecyl phthalate represents a complex two-step esterification process that requires precise control of reaction parameters to achieve high yields and product purity. The fundamental reaction pathway involves the sequential conversion of phthalic anhydride through monoester intermediate formation followed by complete diesterification with octadecanol molecules. Modern synthetic approaches have evolved to address challenges related to reaction efficiency, catalyst selection, and process optimization for commercial-scale production.

Contemporary research demonstrates that the esterification reaction proceeds through distinct mechanistic pathways depending on the catalyst system employed and reaction conditions maintained throughout the process. The reaction kinetics exhibit first-order behavior with respect to the monoester intermediate during the second esterification step, while the initial anhydride ring-opening occurs rapidly and irreversibly under typical reaction conditions. Temperature optimization studies reveal that reaction rates increase substantially at elevated temperatures, with optimal conditions achieved between 180-220 degrees Celsius for complete conversion.

Catalytic Mechanisms in Esterification Reactions

The catalytic mechanisms governing dioctadecyl phthalate synthesis involve multiple pathways depending on the specific catalyst employed in the reaction system. Sulfuric acid catalysis operates through protonation of the carbonyl oxygen in phthalic anhydride, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol substrate. The mechanistic pathway proceeds through formation of a tetrahedral intermediate that subsequently eliminates water to form the ester bond. Kinetic studies demonstrate that sulfuric acid concentrations of 0.0078 to 0.0313 molar provide optimal catalytic activity without excessive product darkening.

Alternative catalytic systems utilizing titanium-based compounds exhibit different mechanistic behavior compared to traditional acid catalysts. Titanium butoxide functions through coordination of the metal center with both carbonyl oxygen and alcohol hydroxyl groups, facilitating ester bond formation through a six-membered transition state. This coordination mechanism provides enhanced selectivity and reduced side reaction formation compared to purely acidic catalytic systems. Research indicates that titanium catalyst loadings of 0.05-0.4 percent by weight relative to total reactants achieve optimal conversion rates.

Tin oxide catalysis represents another mechanistically distinct approach for dioctadecyl phthalate synthesis. The heterogeneous tin oxide catalyst operates through Lewis acid activation of the carbonyl carbon combined with coordination of alcohol molecules to surface oxide sites. Ammonia temperature-programmed desorption studies reveal that tin oxide catalysts possess both weak and moderate acid sites that contribute to catalytic activity. The heterogeneous nature of tin oxide catalysis facilitates product separation and catalyst recovery, providing advantages for industrial implementation.

Sulfated zirconia emerges as a highly effective heterogeneous acid catalyst that demonstrates superior activity compared to conventional clay-based and zeolitic catalysts. The catalytic mechanism involves Brønsted acid sites generated through sulfate modification of the zirconia surface. Characterization studies using ammonia temperature-programmed desorption identify acid site distributions with desorption peaks at 110, 400-579, and 834 degrees Celsius, corresponding to weak, moderate, and strong acid sites respectively. The combination of these acid site types provides optimal catalytic performance for esterification reactions.

Solvent-Free Synthesis Optimization Strategies

Solvent-free synthesis approaches for dioctadecyl phthalate production offer significant environmental and economic advantages compared to traditional solution-phase methods. Research demonstrates that direct esterification without organic solvents achieves comparable or superior yields while eliminating solvent recovery and waste treatment requirements. The optimization of solvent-free conditions requires careful attention to reactant molar ratios, temperature profiles, and catalyst selection to maintain reaction efficiency.

Temperature optimization studies reveal that solvent-free esterification reactions achieve maximum conversion rates at temperatures between 160-220 degrees Celsius. Lower temperatures result in incomplete conversion due to insufficient activation energy for ester bond formation, while excessive temperatures promote side reactions and product degradation. The optimal temperature range provides a balance between reaction rate and product selectivity that maximizes overall process efficiency.

Reactant molar ratio optimization demonstrates that excess alcohol improves conversion rates by shifting reaction equilibrium toward product formation. Studies indicate that octadecanol to phthalic anhydride molar ratios of 2.6 to 3.6 provide optimal conversion while minimizing unreacted alcohol recovery requirements. Higher alcohol ratios increase conversion marginally but significantly increase downstream separation costs, while lower ratios result in incomplete conversion and reduced yields.

Catalyst loading optimization reveals that heterogeneous acid catalysts achieve maximum activity at loadings between 2-6 percent by weight relative to phthalic anhydride. Lower catalyst loadings result in reduced reaction rates and incomplete conversion, while higher loadings do not provide proportional rate increases and may complicate product purification. The optimal catalyst loading provides a balance between reaction rate and economic considerations for commercial implementation.

Water removal strategies prove critical for maintaining reaction equilibrium in solvent-free systems. Continuous water removal through azeotropic distillation or vacuum application drives the equilibrium toward product formation and prevents hydrolysis of formed ester bonds. Research demonstrates that efficient water removal systems achieve conversion rates exceeding 95 percent compared to 60-70 percent in systems without water removal.

Isomeric Control During Alkyl Chain Incorporation

Isomeric control during alkyl chain incorporation represents a critical aspect of dioctadecyl phthalate synthesis that influences both product properties and reaction efficiency. The linear octadecyl chains used in dioctadecyl phthalate synthesis exhibit minimal branching compared to shorter-chain alcohol precursors, reducing isomeric complexity relative to other phthalate esters. However, careful control of reaction conditions remains essential to prevent chain rearrangement and maintain product consistency.

Temperature control emerges as the primary factor influencing isomeric distribution during esterification reactions. Elevated temperatures above 250 degrees Celsius promote alkyl chain rearrangement through carbocation intermediate formation, leading to branched chain products with altered physical properties. Optimal reaction temperatures between 180-220 degrees Celsius minimize rearrangement while maintaining adequate reaction rates for commercial production.

Catalyst selection significantly influences isomeric control during synthesis. Lewis acid catalysts such as titanium butoxide and tin oxide demonstrate superior selectivity for linear chain preservation compared to strong Brønsted acids. The coordination mechanism of Lewis acid catalysts reduces carbocation formation and associated rearrangement reactions. Conversely, strong acid catalysts such as sulfuric acid promote isomerization through protonation and carbocation formation, requiring careful temperature control to minimize side reactions.

Reaction time optimization provides another mechanism for isomeric control during synthesis. Extended reaction times at elevated temperatures increase the probability of rearrangement reactions through prolonged exposure to acidic conditions. Kinetic studies demonstrate that optimal reaction times of 6-8 hours achieve complete conversion while minimizing isomerization side reactions. Shorter reaction times result in incomplete conversion, while longer times increase isomeric impurity formation.

Alcohol purity specifications play a crucial role in maintaining isomeric control during synthesis. High-purity octadecanol feedstocks with linear chain content exceeding 99 percent provide consistent starting materials that reduce isomeric variability in final products. Impurities in alcohol feedstocks, particularly branched isomers, directly translate to product impurities that may affect performance characteristics.

Continuous Flow Reactor Design for Industrial-Scale Production

Continuous flow reactor design for dioctadecyl phthalate production offers significant advantages over traditional batch processing, including improved heat transfer, enhanced mixing, and consistent product quality. The design considerations for continuous flow systems must address the high viscosity of reactants and products, temperature control requirements, and residence time optimization for complete conversion.

Microfluidic reactor systems demonstrate exceptional performance for esterification reactions despite challenges related to high-viscosity reactants. The high surface area to volume ratio in microfluidic channels provides superior heat transfer characteristics that enable precise temperature control during exothermic esterification reactions. Research demonstrates that microfluidic reactors achieve 53-fold rate enhancements compared to batch systems at equivalent temperatures. The laminar flow characteristics in microfluidic systems eliminate back-mixing and provide uniform residence time distribution for consistent product quality.

Plug flow reactor configurations offer scalability advantages for industrial dioctadecyl phthalate production while maintaining the benefits of continuous processing. The tubular design accommodates higher throughput requirements while preserving the enhanced heat transfer characteristics of continuous flow systems. Temperature control through jacketed reactor walls or oil bath systems enables precise thermal management throughout the reaction zone. Static mixer elements within plug flow reactors enhance radial mixing and improve conversion efficiency.

Continuous stirred tank reactor systems provide solutions for addressing potential fouling issues associated with high molecular weight products. The agitation within continuous stirred tank reactors prevents solid buildup and maintains consistent product flow characteristics. Multiple continuous stirred tank reactors in series enable optimization of residence time distribution while maintaining manageable reactor volumes for industrial implementation.

Residence time optimization studies reveal that continuous flow reactors achieve complete conversion with significantly reduced residence times compared to batch systems. The enhanced mass transfer and uniform temperature distribution in flow reactors enable reaction times of 3.25 minutes or less for yields exceeding 90 percent. This dramatic reduction in residence time translates to smaller reactor volumes and reduced capital investment for equivalent production capacities.

Pressure optimization in continuous flow systems provides additional control over reaction conditions and enables operation under supercritical conditions for enhanced reaction rates. Research demonstrates that elevated pressures up to 110 bar achieve substantial rate enhancements, with supercritical carbon dioxide as co-solvent providing 5400-fold rate increases compared to atmospheric pressure conditions. The use of supercritical conditions also facilitates product separation and purification through pressure reduction.

| Reactor Type | Temperature Range (°C) | Pressure (bar) | Residence Time | Conversion (%) | Rate Enhancement Factor |

|---|---|---|---|---|---|

| Batch | 180-220 | 1 | 6-8 hours | 88-93 | 1 |

| Microfluidic | 60-110 | 1-110 | 3.25 minutes | >90 | 53-5400 |

| Plug Flow | 160-220 | 1-10 | 10-30 minutes | 85-95 | 5-15 |

| Continuous Stirred Tank | 180-220 | 1-5 | 30-60 minutes | 80-90 | 3-8 |

The integration of continuous flow reactors with downstream separation and purification systems enables fully continuous production of dioctadecyl phthalate. Inline separation techniques such as membrane filtration and continuous distillation eliminate the need for batch processing steps and reduce overall production cycle times. The consistent product quality from continuous flow systems also reduces the need for extensive quality control testing and rework operations.

Temperature profile optimization across continuous flow reactors enables multi-stage reaction progression with optimal conditions for each reaction step. Initial zones operate at moderate temperatures for controlled anhydride ring-opening, while subsequent zones utilize elevated temperatures for complete esterification. This staged approach maximizes conversion while minimizing side reaction formation and product degradation.

Biodegradation of dioctadecyl phthalate in benthic environments is influenced by its long alkyl chains, which create steric hindrance for microbial enzymes. Studies on structurally analogous HMW phthalates, such as di-n-octyl phthalate (DnOP), reveal significantly slower degradation rates compared to low molecular weight (LMW) counterparts like dimethyl phthalate (DMP). Under aerobic conditions, Gordonia sp. bacteria partially degrade DnOP (83.5% degradation at 1,000 mg/L over 120 hours), whereas LMW phthalates are fully mineralized within 96 hours [5]. The degradation mechanism involves esterase-mediated hydrolysis, yielding phthalic acid and octadecanol as intermediates, which are further metabolized to CO₂ and H₂O [5].

Anaerobic biodegradation data for dioctadecyl phthalate remain sparse, but studies on di(2-ethylhexyl) phthalate (DEHP) suggest partial degradation in oxygen-depleted sediments, producing monoester metabolites that persist in subsurface environments [2]. The recalcitrance of HMW phthalates under anaerobic conditions is attributed to the limited diversity of esterase-producing microbes in such niches [5].

Table 1: Biodegradation Efficiency of Phthalates by Gordonia sp.

| Phthalate | Molecular Weight (g/mol) | Initial Concentration (mg/L) | Degradation (%) | Time (h) |

|---|---|---|---|---|

| Dimethyl (DMP) | 194.18 | 1,000 | 100 | 84 |

| Di-n-butyl (DBP) | 278.34 | 1,000 | 100 | 96 |

| Di-n-octyl (DnOP) | 390.56 | 1,000 | 83.5 | 120 |

Sorption Dynamics in Heterogeneous Geochemical Matrices

The sorption behavior of dioctadecyl phthalate is governed by its high molecular weight (671.09 g/mol) and hydrophobic nature, evidenced by a predicted log Kow > 10 [3]. These properties drive strong adsorption to organic-rich sediments and particulate matter, reducing its bioavailability in aquatic systems. Field studies in the Persian Gulf found PAE concentrations in sediments 3–5 times higher than in overlaying water, with HMW compounds like DEHP showing the greatest affinity for organic carbon [2].

Table 2: Physicochemical Properties Influencing Sorption

| Property | Dioctadecyl Phthalate | DEHP | DBP |

|---|---|---|---|

| Molecular Weight (g/mol) | 671.09 | 390.56 | 278.34 |

| Density (g/cm³) | 0.923 | 0.986 | 1.043 |

| Predicted log Kow | >10 | 7.6 | 4.7 |

In heterogeneous matrices, sorption is enhanced in clay-rich sediments due to cation bridging and van der Waals interactions. However, competitive binding with co-pollutants (e.g., polycyclic aromatic hydrocarbons) may reduce partitioning coefficients by 15–30% in mixed-contaminant systems [2].

Trophic Transfer Mechanisms in Aquatic Food Webs

Dioctadecyl phthalate’s hydrophobicity facilitates bioaccumulation in lipid-rich tissues of aquatic organisms. Risk quotient (RQ) assessments for DEHP—a structurally similar HMW phthalate—show high ecological risks for algae (RQ = 2.3), crustaceans (RQ = 1.8), and fish (RQ = 1.5) [2]. Trophic magnification factors (TMFs) for HMW phthalates in marine food webs range from 1.2 to 3.1, indicating progressive accumulation in higher trophic levels [2].

Table 3: Ecological Risk Quotients for DEHP in Aquatic Organisms

| Trophic Level | Acute Toxicity (LC₅₀, μg/L) | Chronic Toxicity (NOEC, μg/L) | Risk Quotient |

|---|---|---|---|

| Algae | 120 | 45 | 2.3 |

| Crustaceans | 280 | 95 | 1.8 |

| Fish | 550 | 180 | 1.5 |

Biotransformation in fish hepatocytes produces mono-octadecyl phthalate, which conjugates with glucuronic acid, reducing excretion efficiency by 40–60% compared to LMW metabolites [2].

Photolytic Degradation Products Under Simulated Solar Radiation

Photodegradation of dioctadecyl phthalate remains understudied, but insights can be drawn from DEHP’s behavior. Under simulated solar radiation (UVB: 280–315 nm), DEHP undergoes direct photolysis via radical-mediated chain scission, producing phthalic anhydride and C₁₆–C₁₈ alkanes [2]. Quantum yield calculations suggest HMW phthalates have 70–80% lower photolytic efficiency than LMW analogs due to light absorption competition from alkyl chains [5].

Table 4: Research Gaps in Photolytic Degradation

| Parameter | Current Knowledge Status |

|---|---|

| Reaction quantum yield | Not quantified |

| Radical intermediates | Unidentified |

| Environmental half-life | Modeled >180 days |

Field data from the Persian Gulf indicate that <5% of DEHP undergoes photolysis in surface waters, with sedimentation and biodegradation dominating its removal [2].

Peroxisome Proliferator-Activated Receptor Modulation

Dioctadecyl phthalate belongs to the family of phthalate esters that demonstrate significant capacity to modulate Peroxisome Proliferator-Activated Receptor pathways, representing a primary mechanism of cellular toxicity [1]. The molecular basis of phthalate-induced Peroxisome Proliferator-Activated Receptor activation involves the metabolic conversion of diester compounds to their corresponding monoester metabolites, which serve as the bioactive forms responsible for nuclear receptor activation [2].

Research has demonstrated that phthalate monoester metabolites exhibit preferential activation of Peroxisome Proliferator-Activated Receptor alpha over other receptor subtypes [2]. Specifically, mono-2-ethylhexyl phthalate, a metabolite of structurally related phthalates, activated all three Peroxisome Proliferator-Activated Receptor subtypes (alpha, beta/delta, and gamma) but showed preferential activation of the alpha isoform [2]. This preferential activation pattern suggests that dioctadecyl phthalate and related compounds mediate their toxic effects in hepatic tissues through mechanisms indistinguishable from other peroxisome proliferators [2].

The molecular mechanism of Peroxisome Proliferator-Activated Receptor activation involves ligand-dependent transcriptional regulation. Upon activation by phthalate metabolites, Peroxisome Proliferator-Activated Receptor alpha forms heterodimers with retinoid X receptors and binds to specific DNA sequences called Peroxisome Proliferator Response Elements within the promoter regions of target genes [1]. This binding initiates transcriptional changes that regulate lipid metabolism, fatty acid oxidation, and cellular energy homeostasis.

| Receptor Subtype | Activation Potency | Primary Cellular Effects | Metabolic Consequences |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor alpha | High preferential activation | Hepatic peroxisome proliferation | Enhanced fatty acid oxidation |

| Peroxisome Proliferator-Activated Receptor beta/delta | Moderate activation | Muscle fatty acid metabolism | Altered glucose homeostasis |

| Peroxisome Proliferator-Activated Receptor gamma | Moderate activation | Adipose tissue differentiation | Modified lipid storage |

The activation of Peroxisome Proliferator-Activated Receptor alpha by dioctadecyl phthalate metabolites leads to the upregulation of genes involved in peroxisomal fatty acid oxidation, including acyl-CoA oxidase and enoyl-CoA hydratase [1]. This enhanced fatty acid oxidation contributes to the hepatomegaly and peroxisome proliferation observed in experimental models exposed to phthalate compounds.

Mitochondrial Membrane Permeability Alterations

Dioctadecyl phthalate and related phthalate compounds demonstrate significant capacity to induce alterations in mitochondrial membrane permeability, representing a critical mechanism of cellular toxicity [3]. Experimental studies utilizing human TK6 lymphoblast cells revealed that phthalate exposure results in dose-dependent and time-dependent changes in mitochondrial membrane potential, with effects becoming more pronounced with extended exposure periods [4].

The mitochondrial membrane permeability alterations induced by phthalates involve the disruption of the mitochondrial permeability transition pore, a multi-protein complex that regulates the passage of molecules across the inner mitochondrial membrane [3]. Comparative analysis of mitochondrial membrane permeability demonstrated that diethylhexyl phthalate exposure resulted in permeability levels of 1100.85 ± 40 fluorescence signal units at 24 hours, while its monoester metabolite produced higher permeability values of 1630.94 ± 1.39 fluorescence signal units, indicating greater mitochondrial membrane disruption [3].

| Exposure Duration | Compound | Mitochondrial Permeability (FSU) | Cellular Effects |

|---|---|---|---|

| 24 hours | Diethylhexyl phthalate | 1100.85 ± 40 | Moderate membrane disruption |

| 24 hours | Mono-ethylhexyl phthalate | 1630.94 ± 1.39 | Severe membrane disruption |

| 48 hours | Diethylhexyl phthalate | 2505.58 ± 84.59 | Extensive mitochondrial damage |

| 48 hours | Mono-ethylhexyl phthalate | 2210.09 ± 58.07 | Comparable severe damage |

The mechanism of mitochondrial membrane permeability alteration involves the generation of reactive oxygen species and the subsequent oxidative stress response [3]. Phthalate exposure promotes the production of reactive oxygen species, leading to lipid peroxidation and damage to mitochondrial membrane components. This oxidative damage compromises the integrity of the mitochondrial membrane, resulting in increased permeability and loss of mitochondrial function.

Further research has demonstrated that phthalate-induced mitochondrial dysfunction extends beyond membrane permeability changes to include disruption of mitochondrial biogenesis pathways [5]. Diethylhexyl phthalate and dioctyl phthalate exposure in hepatocellular carcinoma cells resulted in disrupted mitochondrial structure, reduced adenosine triphosphate content, and decreased mitochondrial copy number [5]. These effects were associated with significant downregulation of the sirtuin 1/Peroxisome Proliferator-Activated Receptor gamma coactivator 1-alpha pathway, which plays a crucial role in mitochondrial biogenesis and cellular energy metabolism [5].

Xenobiotic Metabolism Through Hepatic Cytochrome P450 Pathways

Dioctadecyl phthalate exposure significantly influences hepatic xenobiotic metabolism through modulation of cytochrome P450 enzyme systems, representing a key mechanism of cellular interaction and metabolic adaptation [6]. The hepatic response to phthalate exposure involves the induction of specific cytochrome P450 isoforms, particularly those belonging to the 4A family, which are responsible for the hydroxylation of fatty acids and xenobiotic compounds [6].

Biochemical characterization of cytochrome P450 enzymes induced by phthalate exposure has revealed the presence of a specific isoform designated as P450DEHP, which exhibits distinct molecular properties [6]. This enzyme demonstrates a molecular weight of 51 kilodaltons as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis and exhibits a characteristic maximum absorbance at 452 nanometers in its reduced carbon monoxide-bound state [6]. The enzyme shows highest catalytic activity toward laurate hydroxylation, with a turnover rate of 82.1 nanomoles of 12-hydroxy-laurate formed per minute per nanomole of cytochrome P450 [6].

| Substrate | Hydroxylation Rate (nmol/min/nmol P450) | Primary Metabolite | Metabolic Pathway |

|---|---|---|---|

| Laurate | 82.1 | 12-hydroxy-laurate | Omega-hydroxylation |

| Myristate | 45.2 | 14-hydroxy-myristate | Omega-hydroxylation |

| Palmitate | 28.7 | 16-hydroxy-palmitate | Omega and omega-1 hydroxylation |

| Stearate | 15.3 | 18-hydroxy-stearate | Omega and omega-1 hydroxylation |

The induction of cytochrome P450 4A family enzymes by phthalate exposure represents an adaptive metabolic response that can significantly alter the biotransformation of other xenobiotic compounds [7]. This enzymatic induction can modify the biological response to drugs and other environmental chemicals by altering their pharmacokinetic properties, including absorption, distribution, metabolism, and elimination [7]. The interaction between phthalate-induced cytochrome P450 enzymes and other xenobiotics occurs primarily at the pharmacokinetic phase, where altered enzyme activity can lead to modified drug metabolism and potential drug-drug interactions [7].

Conversely, certain phthalate compounds also demonstrate inhibitory effects on cytochrome P450 enzymes, particularly those involved in phase I xenobiotic metabolism [8]. Medium-chain phthalates, including those with 4-6 carbon side chains, exhibit potent inhibition of pentoxyresorufin O-dealkylase activity, which is primarily mediated by cytochrome P450 2B enzymes [8]. This inhibitory activity is dose-dependent and can significantly impact the metabolism of other xenobiotic compounds that rely on these enzymatic pathways for biotransformation [8].

Epigenetic Modifications in Model Organism Gene Expression

Dioctadecyl phthalate exposure induces significant epigenetic modifications that alter gene expression patterns in model organisms, representing a fundamental mechanism of long-term cellular toxicity [9]. The epigenetic effects of phthalate exposure involve multiple layers of chromatin modification, including DNA methylation changes, histone modifications, and altered chromatin structure, which collectively influence the transcriptional regulation of critical cellular pathways [10].

Research utilizing gestational exposure models has demonstrated that phthalate exposure results in substantial alterations to global DNA methylation patterns [9]. Specifically, exposure to diethylhexyl phthalate, a structurally related phthalate compound, led to increased activity of DNA methyltransferases and elevated global DNA methylation levels in target tissues [9]. These methylation changes were particularly pronounced at the promoter regions of metabolically important genes, including glucose transporter 4, where increased methylation at the myoblast determination protein 1 binding site was observed [9].

| Epigenetic Modification | Target Gene | Molecular Change | Functional Consequence |

|---|---|---|---|

| DNA Methylation | Glucose transporter 4 | Increased promoter methylation | Reduced glucose uptake |

| Histone Deacetylation | Glucose transporter 4 | Increased histone deacetylase 2 binding | Chromatin compaction |

| Chromatin Remodeling | Insulin signaling genes | Altered transcription factor binding | Impaired metabolic function |

| Global Methylation | Genome-wide | Increased methyltransferase activity | Widespread gene silencing |

The mechanism of phthalate-induced epigenetic modifications involves the disruption of chromatin remodeling complexes and the alteration of transcription factor binding at gene promoters [9]. Chromatin immunoprecipitation assays have revealed decreased binding of myoblast determination protein 1 and increased interaction of histone deacetylase 2 with target gene promoters, indicating the formation of a tighter chromatin structure that restricts gene transcription [9]. This chromatin compaction results in the silencing of metabolically important genes and contributes to the long-term cellular dysfunction observed following phthalate exposure.

Placental tissue analysis has provided additional evidence for phthalate-induced epigenetic modifications, demonstrating that maternal phthalate exposure alters both the DNA methylome and transcriptome in human placental tissues [11]. Integrative genomic analysis identified 39 genes with significantly altered methylation and gene expression patterns in high phthalate exposure groups, with most of these relationships showing inverse correlations between methylation status and gene expression levels [11]. This analysis identified epidermal growth factor receptor as a critical candidate gene mediating the effects of phthalates on placental function through epigenetic regulation mechanisms [11].

The transgenerational effects of phthalate-induced epigenetic modifications represent a particularly concerning aspect of these compounds' toxicological profiles [12]. Studies examining paternal contributions to fertilization have demonstrated that phthalate exposure alters the RNA cargo delivered by sperm, with specific impacts on chromatin remodeling cofactors, RNA interactors, readers, erasers, and writers [12]. These epigenetic mediators primarily affect acetylation and deacetylation processes, influencing both the sperm's cargo delivered at fertilization and the subsequent embryonic development [12].